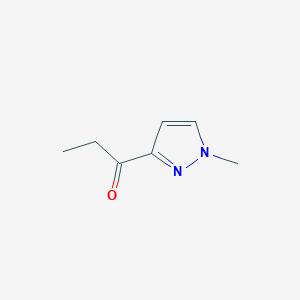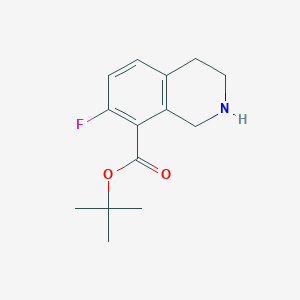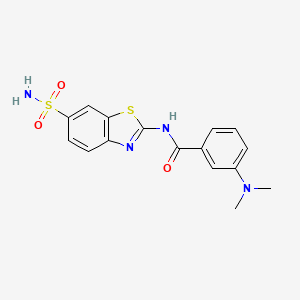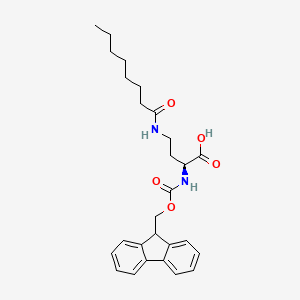
1-(1-méthyl-1H-pyrazol-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-methyl-1H-pyrazol-3-yl)propan-1-one” is a compound with the IUPAC name 1-(1-methyl-1H-pyrazol-3-yl)-1-propanone . It has a molecular weight of 138.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O/c1-3-7(10)6-4-5-9(2)8-6/h4-5H,3H2,1-2H3 . This indicates that the compound has a pyrazole ring attached to a propanone group.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Mécanisme D'action
The exact mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one is not fully understood, but studies have suggested that it may act through the inhibition of certain enzymes involved in cell growth and division. This compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of the cell cycle. It may also inhibit the activity of other enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one has interesting biochemical and physiological effects. This compound has been shown to have anti-proliferative effects on cancer cells, as mentioned earlier. It may also have anti-inflammatory effects, as it has been shown to inhibit the production of certain pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one in lab experiments is its potential as a therapeutic agent for the treatment of cancer. This compound has been shown to have anti-proliferative effects on cancer cells, and it may act through the inhibition of certain enzymes involved in cell growth and division. Another advantage is its use as a tool for studying the structure and function of proteins, as mentioned earlier.
One limitation of using 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations, and caution should be taken when handling and using this compound.
Orientations Futures
There are several future directions for research on 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the exact mechanism of action of this compound and to evaluate its effectiveness in preclinical and clinical trials.
Another area of research involves the use of 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one as a tool for studying the structure and function of proteins. Further studies are needed to determine the binding affinity and specificity of this compound for different proteins and to evaluate its potential as a tool for drug discovery.
In conclusion, 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its potential as a therapeutic agent and tool for studying the structure and function of proteins.
Méthodes De Synthèse
The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one has been reported in several studies. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-amino-2-propanol to form the desired compound. Other methods involve the use of different starting materials and reagents, but the overall process involves the formation of the spiro[indole-3,4'-pyrrolidine] ring system.
Applications De Recherche Scientifique
Cristallographie
Le composé a été étudié dans le domaine de la cristallographie . La structure cristalline du nitrate de 1-méthyl-1H-pyrazol-2-ium, un composé apparenté, a été déterminée . Cette recherche peut fournir des informations précieuses sur les propriétés structurales du « 1-(1-méthyl-1H-pyrazol-3-yl)propan-1-one ».
Synthèse d'explosifs simples insensibles à haute énergie
Le composé peut être utilisé dans la synthèse du 1-méthyl-3,4,5-trinitropyrazole, un explosif simple insensibilisant à haute énergie . Cette application est importante dans le domaine de la science des matériaux et de l'ingénierie, en particulier dans le développement d'explosifs plus sûrs.
Intermédiaire organique
Le composé sert d'intermédiaire organique ayant une valeur de recherche et des perspectives d'application . Il peut être obtenu à partir de 1-méthylpyrazole par nitration en 1-méthyl-3,4,5-trinitropyrazole .
Évaluation antileishmanienne et antimalarienne
Le composé a le potentiel d'être utilisé dans le développement de médicaments antileishmaniens et antimalariens . Une étude de simulation moléculaire a été réalisée pour justifier la puissante activité antipromastigote in vitro d'un composé apparenté .
Caractérisation biologique
Le composé pourrait être utilisé dans la découverte et la caractérisation des activateurs des canaux potassium rectifiant entrants couplés aux protéines G (GIRK) . Cela a des implications dans le domaine des neurosciences et pourrait contribuer au développement de nouveaux traitements pour les troubles neurologiques.
Science des matériaux
Les propriétés uniques du composé pourraient le rendre utile dans le domaine de la science des matériaux. Par exemple, sa structure cristalline et ses propriétés explosives pourraient être exploitées dans le développement de nouveaux matériaux .
Safety and Hazards
Propriétés
IUPAC Name |
1-(1-methylpyrazol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-7(10)6-4-5-9(2)8-6/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRCEMLREJTVAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NN(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288092-88-6 |
Source


|
| Record name | 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-6-[(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)methyl]pyridazine](/img/structure/B2383279.png)
![3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2383280.png)

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383283.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2383284.png)
![tert-Butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate](/img/structure/B2383285.png)

![Methyl 2-[2-(sulfamoylmethyl)phenyl]acetate](/img/structure/B2383288.png)
![N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2383294.png)

![5-((3,4-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2383298.png)

![N-(sec-butyl)-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2383301.png)